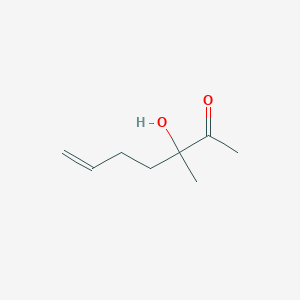
3-Hydroxy-3-methylhept-6-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-methylhept-6-en-2-one is an organic compound with the molecular formula C8H14O2 It is a ketone with a hydroxyl group and a double bond in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-methylhept-6-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of 3-methyl-2-butanone with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-methylhept-6-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: 3-Methylhept-6-en-2-one or 3-Methylhept-6-enoic acid.
Reduction: 3-Hydroxy-3-methylheptane.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-methylhept-6-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-methylhept-6-en-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond in its structure allow it to participate in various biochemical reactions. For example, it can act as an antioxidant by donating electrons to neutralize free radicals. Additionally, its interaction with enzymes and receptors in biological systems can lead to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-3-methylhex-5-en-2-one
- 3-Hydroxy-3-methylpent-4-en-2-one
- 3-Hydroxy-3-methylbut-3-en-2-one
Uniqueness
3-Hydroxy-3-methylhept-6-en-2-one is unique due to its specific molecular structure, which includes a hydroxyl group and a double bond at distinct positions. This structural arrangement imparts unique chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
133358-39-1 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
3-hydroxy-3-methylhept-6-en-2-one |
InChI |
InChI=1S/C8H14O2/c1-4-5-6-8(3,10)7(2)9/h4,10H,1,5-6H2,2-3H3 |
Clave InChI |
WGRLBQZCFMEYFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C)(CCC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


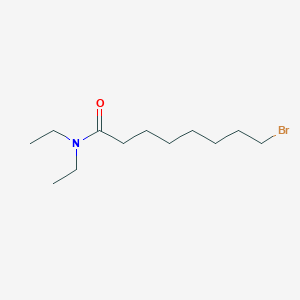
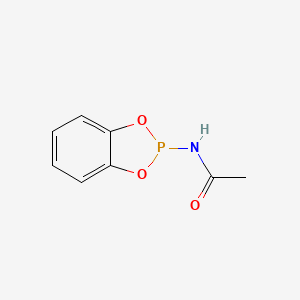
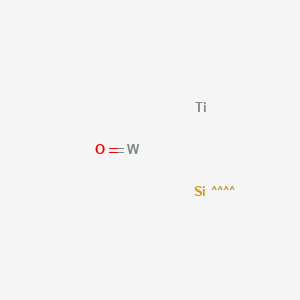
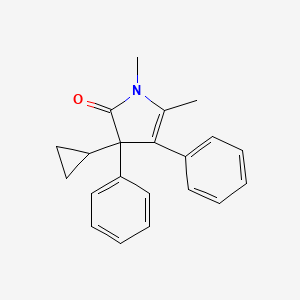
![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)

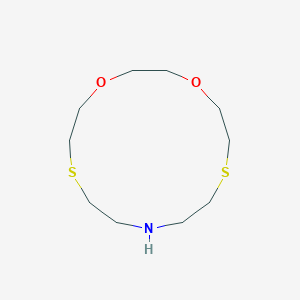
![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
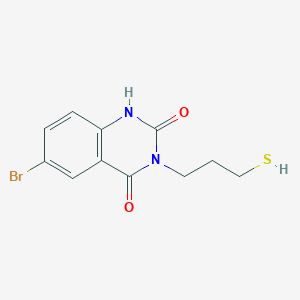
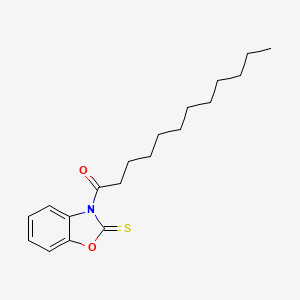
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
![Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane](/img/structure/B14265946.png)
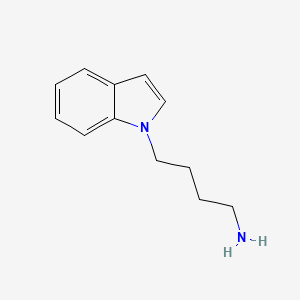
![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)
